molecular formula C10H20ClNO2 B6213544 {3-oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride CAS No. 2728101-21-9

{3-oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride

Cat. No.: B6213544
CAS No.: 2728101-21-9
M. Wt: 221.7
InChI Key:
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Description

{3-oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a spirocyclic compound, which means it contains a unique structural feature where two rings are connected through a single atom.

Preparation Methods

The synthesis of {3-oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

{3-oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

{3-oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antibacterial and antituberculosis properties.

    Medicine: It is being investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {3-oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .

Comparison with Similar Compounds

{3-oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride can be compared with other spirocyclic compounds, such as:

    1-oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the methanol group.

    9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: Contains a tert-butylbenzyl group, which provides different chemical properties and biological activities.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{3-oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride' involves the reaction of a spirocyclic lactone with an amine followed by reduction to form the desired compound.", "Starting Materials": [ "Spirocyclic lactone", "Amine", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve the spirocyclic lactone in diethyl ether and add the amine. Stir the mixture at room temperature for several hours to allow for the formation of the spirocyclic amine.", "Step 2: Add sodium borohydride to the reaction mixture to reduce the lactone ring to a hydroxyl group.", "Step 3: Quench the reaction with hydrochloric acid to form the hydrochloride salt of the desired compound.", "Step 4: Isolate the product by filtration and wash with diethyl ether.", "Step 5: Dissolve the product in methanol and recrystallize to obtain the pure hydrochloride salt of '{3-oxa-9-azaspiro[5.5]undecan-8-yl}methanol'." ] }

CAS No.

2728101-21-9

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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